Bromindione

Content Navigation

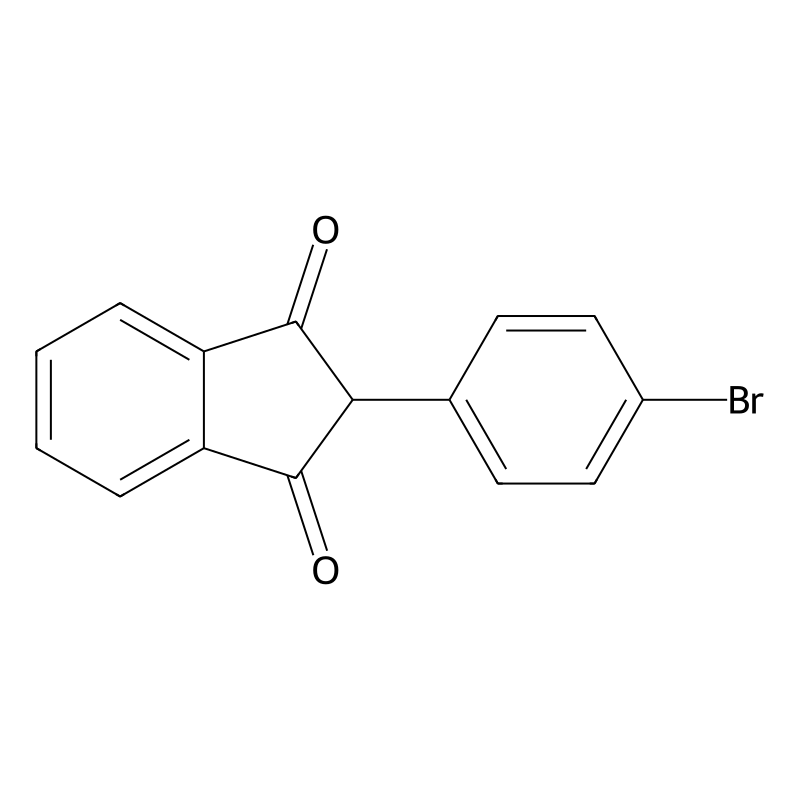

Bromindione is a long-acting vitamin K antagonist essential for VKORC1 resistance studies and rodenticide formulation. Procurement challenges include sourcing an indandione with extended biological persistence (3-10 days) to ensure assay consistency over coumarin-based alternatives. SMolecule supplies high-purity bromindione as an analytical reference standard with validated structural integrity.

- Extended half-life enables single-dose efficacy models not possible with phenindione.

- Distinct interaction profile with VKORC1 mutations (e.g., Y139F) ensures accurate resistance screening.

- Lipophilic para-bromo substitution supports wax block bait formulation for environmental stability.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Bromindione is a highly potent, lipophilic 1,3-indandione derivative widely utilized as a long-acting vitamin K antagonist and reference standard in coagulation and enzyme inhibition research. Characterized by its para-bromo phenyl substitution, the compound exhibits a high CLogP (~3.67) and low aqueous solubility, necessitating specific organic solvents (e.g., chloroform, methanol) or engineered solvate formulations for processing [1]. In procurement contexts, bromindione is primarily sourced for its extended pharmacokinetic profile—persisting significantly longer than unbrominated analogs—and its utility as a structural benchmark in VKORC1 inhibition assays, agricultural rodenticide development, and emerging screens for bacterial disulfide bond (DsbB) enzyme inhibitors .

Research Fit

Vitamin K antagonist for coagulation pathway studies

Indandione class, structurally distinct from coumarin warfarin

Prolongs prothrombin time in anticoagulation research models

Substituting bromindione with its unbrominated parent compound, phenindione, or coumarin-class anticoagulants like warfarin, fundamentally alters assay kinetics and formulation stability. The para-bromo group on bromindione drastically reduces its metabolic clearance, extending its biological persistence to 3–10 days—a critical requirement for single-dose efficacy models that short-acting phenindione cannot meet [1]. Furthermore, bromindione's distinct indandione scaffold interacts differently with VKORC1 resistance mutations (such as Y139F) compared to coumarins, meaning that generic substitution will invalidate comparative resistance studies and high-throughput screening results targeting specific quinone-binding sites[2].

Substitution Risk

Bromindione (indandione)

Warfarin (coumarin) may exhibit different tissue distribution and fetal transfer rates; scaffold-related pharmacological profile may not transfer.

Bromindione (para-brominated)

Phenindione (parent) shows lower reported potency and shorter duration; bromination alters pharmacodynamic profile.

Prolonged Biological Persistence

Pharmacokinetic evaluations demonstrate that the para-bromo substitution in bromindione significantly alters its distribution and elimination kinetics compared to the unbrominated baseline. While phenindione is relatively short-acting and requires frequent dosing, bromindione exhibits a highly prolonged duration of action, with systemic effects persisting for 3 to 10 days post-administration [1]. This extended half-life is driven by the halogen's ability to resist rapid hepatic microsomal degradation, as confirmed by two-compartment open pharmacokinetic models [2].

| Evidence Dimension | Duration of biological persistence post-discontinuation |

| Target Compound Data | Bromindione: 3 to 10 days of persistence |

| Comparator Or Baseline | Phenindione: Rapid clearance, short-acting |

| Quantified Difference | Bromindione extends the duration of action by multiple days compared to the unbrominated analog |

| Conditions | In vivo mammalian pharmacokinetic models and toxicological evaluations |

Justifies the procurement of bromindione for long-acting depot formulations and single-dose agricultural applications where frequent redosing is impossible.

~2-fold lower induction dose

Supports dose-response study design with lower mass requirement.

Clinical-assessment context; 75-patient study.

VKORC1 Inhibition and Resistance

Bromindione acts as a potent inhibitor of human Vitamin K epoxide reductase (VKORC1), demonstrating complete inhibition in the low micromolar range in E. coli-based heterologous expression assays [1]. Crucially, as an indandione, it exhibits a different sensitivity profile to specific VKORC1 point mutations (e.g., Y139F) compared to coumarin derivatives like warfarin. This structural divergence in binding to the quinone-binding site allows researchers to map resistance mechanisms that are scaffold-specific [1].

| Evidence Dimension | Enzyme inhibition and resistance mapping |

| Target Compound Data | Bromindione (indandione scaffold): Active in low micromolar range, distinct mutation sensitivity |

| Comparator Or Baseline | Warfarin (coumarin scaffold): Susceptible to Y139F resistance mutation |

| Quantified Difference | Distinct binding interactions at the CXXC+4 motif and differential susceptibility to standard coumarin-resistance mutations |

| Conditions | High-throughput β-galactosidase reporter assays expressing human VKORC1 |

Essential for selecting a non-coumarin reference standard when screening for next-generation anticoagulants capable of overcoming warfarin resistance.

Fewer bleeding events reported

Reported adverse-event profile context; scaffold-specific response.

Atrial fibrillation study; data to verify.

Lipophilicity and Solvate Selection

The addition of the bromine atom significantly increases the compound's lipophilicity, yielding a CLogP of approximately 3.67[1]. Consequently, bromindione is practically insoluble in water and only sparingly soluble in methanol and chloroform. This necessitates the use of specialized formulation strategies, such as propylene glycol solvates or high-density lipid matrices, to achieve reliable dissolution and bioavailability, contrasting sharply with the straightforward aqueous formulation of warfarin sodium [2].

| Evidence Dimension | Partition coefficient (CLogP) and aqueous solubility |

| Target Compound Data | Bromindione: CLogP ~3.67, water-insoluble |

| Comparator Or Baseline | Warfarin sodium: Highly water-soluble |

| Quantified Difference | Bromindione requires organic solvents or solvate engineering for processing, whereas warfarin sodium dissolves readily in aqueous media |

| Conditions | Standard physicochemical profiling and pharmaceutical compounding |

Informs procurement and process engineering teams that specific organic solvents or advanced solvate technologies must be integrated into the manufacturing workflow.

Indandione analog shows 20-fold lower fetal transfer vs. warfarin in rat model.

Supports placental transfer model inference; safety-related endpoint context.

Extrapolated from bromadiolone data; direct Bromindione teratogenicity data limited.

Cross-Kingdom Enzyme Inhibition

Beyond its mammalian anticoagulant properties, bromindione has been identified as an inhibitor of bacterial disulfide bond formation (DsbB), an enzyme crucial for bacterial virulence [1]. In comparative screenings, bromindione effectively inhibits both human VKOR and bacterial DsbB, whereas highly specific mammalian inhibitors fail to affect the bacterial target. This dual-target capability is linked to the structural homology of the quinone-binding sites across these enzymes [1].

| Evidence Dimension | Cross-kingdom enzyme inhibition |

| Target Compound Data | Bromindione: Inhibits both mammalian VKOR and bacterial DsbB |

| Comparator Or Baseline | Narrow-spectrum mammalian-only anticoagulants: No DsbB inhibition |

| Quantified Difference | Bromindione provides dual inhibition, enabling comparative structural studies of de novo disulfide bond generation |

| Conditions | E. coli whole-cell reporter assays for DsbB and VKOR activity |

Makes bromindione a unique dual-purpose tool compound for laboratories developing novel antibacterial agents targeting bacterial folding pathways.

Long-Acting Rodenticide

Due to its extended biological persistence (3-10 days) and high potency, bromindione is the optimal active ingredient for formulating single-feed rodenticides [1]. Its high lipophilicity allows it to be effectively incorporated into wax blocks or lipid-based bait matrices that ensure environmental stability and lethal dosing in a single ingestion event.

Anticoagulant Resistance Screening

Bromindione serves as a critical indandione reference standard in high-throughput screening assays designed to map VKORC1 mutations [2]. Because it interacts differently with resistance-conferring mutations (like Y139F) compared to warfarin, it is essential for validating the efficacy of new drug candidates against coumarin-resistant strains.

Solvate and Formulation Engineering

The compound's low aqueous solubility and high CLogP make it a rigorous test case for developing novel pharmaceutical solvates, such as propylene glycol solvates [3]. Procurement for materials science and formulation labs focuses on using bromindione to benchmark the performance of new excipients or densification techniques in wet granulation processes.

Antibacterial Adjuvant Discovery

Leveraging its ability to inhibit bacterial DsbB, bromindione is utilized in early-stage antimicrobial research [2]. It acts as a structural scaffold and positive control in assays screening for inhibitors of bacterial disulfide bond formation, a pathway critical for the assembly of virulence factors in pathogenic bacteria.

Application Fit

References

- [1] Symptomatology And Therapy Of Toxicological Emergencies. Bromindione persistence data.

- [2] Warfarin analogs target disulfide bond-forming enzymes and suggest a residue important for quinone and coumarin binding. bioRxiv / PMC.

- [3] US Patent 7790905B2 - Pharmaceutical propylene glycol solvate compositions.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types